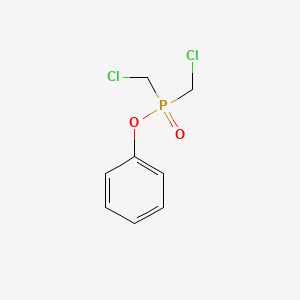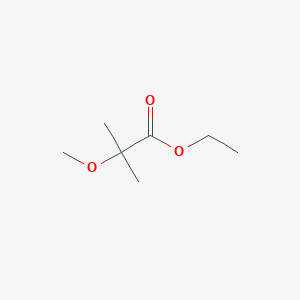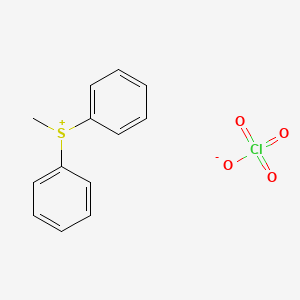
Methyl(diphenyl)sulfanium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl(diphenyl)sulfanium perchlorate is a chemical compound with the molecular formula C13H13ClO4S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)sulfanium perchlorate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of perchloric acid. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenyl sulfide, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Methyl(diphenyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields diphenyl sulfide.
Substitution: Results in the formation of new sulfonium salts with different substituents.
科学研究应用
Methyl(diphenyl)sulfanium perchlorate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl(diphenyl)sulfanium perchlorate involves the formation of sulfonium ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Attack: The sulfonium ylide can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Cycloaddition Reactions: The ylide can undergo cycloaddition reactions to form cyclic compounds, which are valuable in organic synthesis.
相似化合物的比较
Methyl(diphenyl)sulfanium perchlorate can be compared with other sulfonium salts such as:
Diphenylmethylsulfonium tetrafluoroborate: Similar in structure but with a different counterion (tetrafluoroborate instead of perchlorate).
Triphenylsulfonium chloride: Contains three phenyl groups instead of two phenyl groups and one methyl group.
Dimethylsulfonium methyl sulfate: Contains two methyl groups and one sulfonium group.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes .
属性
CAS 编号 |
10504-64-0 |
|---|---|
分子式 |
C13H13ClO4S |
分子量 |
300.76 g/mol |
IUPAC 名称 |
methyl(diphenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C13H13S.ClHO4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI 键 |
PDJJPCPVJVLAQW-UHFFFAOYSA-M |
规范 SMILES |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



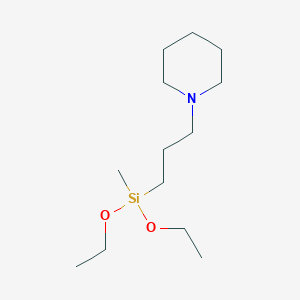
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
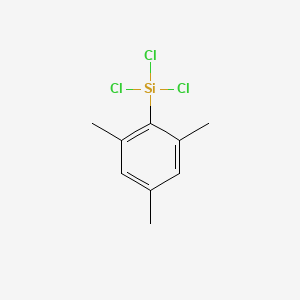
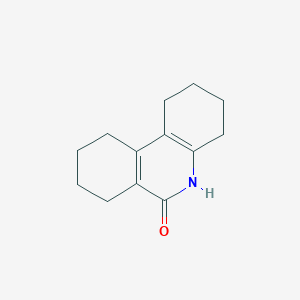
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
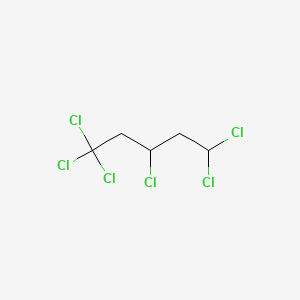
![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)

